molecular formula C12H10FNO2S B13358254 N-(2-fluorophenyl)benzenesulfonamide

N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B13358254
M. Wt: 251.28 g/mol
InChI Key: MKRQPKPFOBVGFY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10FNO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoroaniline+benzenesulfonyl chlorideThis compound+HCl\text{2-fluoroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-fluoroaniline+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.

    Oxidation: Sulfonic acids or sulfone derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-fluorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, leading to increased biological activity. The compound can inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)benzenesulfonamide
  • N-(4-fluorophenyl)benzenesulfonamide
  • N-(2-chlorophenyl)benzenesulfonamide

Uniqueness

N-(2-fluorophenyl)benzenesulfonamide is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. The 2-fluoro substitution can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H

InChI Key

MKRQPKPFOBVGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

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